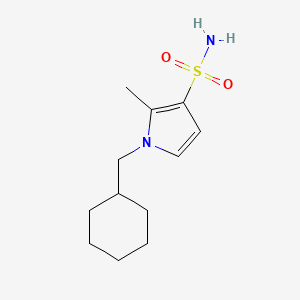

1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide

Description

1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide is a sulfonamide derivative featuring a pyrrole core substituted with a cyclohexylmethyl group at the 1-position and a methyl group at the 2-position. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound’s structural uniqueness lies in its combination of a lipophilic cyclohexylmethyl group and a polar sulfonamide moiety, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

1-(cyclohexylmethyl)-2-methylpyrrole-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-10-12(17(13,15)16)7-8-14(10)9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H2,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEMNKCDCYUOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1CC2CCCCC2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted sulfonamides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted sulfonamides.

Scientific Research Applications

The compound 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in biological studies and chemical synthesis, supported by data tables and case studies.

Enzyme Inhibition

One of the primary applications of this compound is in biological assays aimed at studying enzyme inhibition. It has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways.

Case Study: Inhibition of Carbonic Anhydrase

A study investigated the inhibition of carbonic anhydrase by 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide. The results indicated a significant reduction in enzyme activity, suggesting that this compound could serve as a lead for developing therapeutic agents targeting carbonic anhydrase-related disorders.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive | 12.5 |

Protein Binding Studies

The compound is also utilized in protein binding studies , which are essential for understanding drug interactions within biological systems. This knowledge aids in predicting the pharmacokinetics of new drug candidates.

Chemical Synthesis

In the realm of chemical synthesis , 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide serves as an intermediate. Its unique sulfonamide group allows for further modifications, enabling the synthesis of more complex molecules.

Case Study: Synthesis of Novel Antimicrobial Agents

Researchers have explored the use of this compound as a precursor in synthesizing novel antimicrobial agents. By modifying the sulfonamide group, they were able to create derivatives with enhanced antimicrobial properties.

| Derivative | Activity Against E. coli (MIC µg/mL) |

|---|---|

| Compound A | 25 |

| Compound B | 15 |

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Key Structural Differences :

- Substitution Pattern: The mono-cyclohexylmethyl group in the target compound may reduce lipophilicity compared to 8b, possibly affecting cellular uptake.

Sulfonamide-Containing Analogs

Sulfonamide groups are critical for binding in many therapeutic agents. Relevant analogs include:

- 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1H-pyrrole-2-sulfonamide : Features a pyridinyl substituent and trifluoromethyl group, which may enhance binding via halogen interactions .

- N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}methanesulfonamide (29): Incorporates a pyrrolopyrimidine moiety and cyclopropyl group, suggesting tailored solubility and metabolic stability .

Key Comparison :

- Its methyl group may offer steric hindrance distinct from cyclopropyl in .

Pharmacological Activity and Mechanism

Anticancer Activity Trends

Data from pyrimidine analogs (Table 1) suggest that cyclohexylmethyl substitution correlates with selective inhibition of cancer cells, particularly HepG2 (hepatocellular carcinoma):

| Compound | IC₅₀ (μg/mL) | Cell Lines Tested | Key Structural Feature |

|---|---|---|---|

| 7c (mono-substituted) | 20.0–46.0 | T47D, KB, HepG2, P388 | 1-Cyclohexylmethyl pyrimidine |

| 8b (bis-substituted) | 16.5–49.0 | HepG2, A549, HuCCA-1 | 1,3-Bis(cyclohexylmethyl) |

Mechanism of Action Hypotheses

- Lipophilicity-Driven Uptake : Analog 8b’s higher activity underscores the importance of lipophilicity in membrane permeability. The target compound’s cyclohexylmethyl group may balance lipophilicity without compromising solubility .

- Sulfonamide Role : Sulfonamides often inhibit carbonic anhydrases or modulate ion channels. The target compound’s sulfonamide could engage in hydrogen bonding with catalytic residues in such targets .

Physicochemical Properties and Bioavailability

Calculated Properties

While experimental data for the target compound is unavailable, predicted properties based on analogs include:

Biological Activity

1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide, with CAS No. 1402889-85-3, is an organic compound that belongs to the sulfonamide class. Sulfonamides are recognized for their broad applications in medicinal chemistry, particularly as antibiotics. The compound's structure features a cyclohexylmethyl group attached to a pyrrole ring, which is further substituted with a sulfonamide group. This unique configuration makes it a subject of interest in various scientific research fields, especially concerning its biological activity.

The primary mechanism of action for 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents folic acid synthesis, essential for bacterial growth and replication, resulting in a bacteriostatic effect.

Antimicrobial Properties

Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial activity. The specific compound under discussion has been evaluated for its potential as an antibiotic due to its ability to inhibit bacterial growth effectively.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide may also exhibit anti-inflammatory effects. Studies on related pyrrole compounds have shown promising results against inflammatory mediators, suggesting potential therapeutic applications in managing inflammatory diseases.

Table 1: Summary of Biological Activities

Structural Insights and Comparisons

The structural uniqueness of 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes compared to other sulfonamides like sulfamethoxazole and sulfadiazine. This property may contribute to its specific biological activity.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sulfanilamide | Simpler sulfonamide structure | Broad-spectrum antibiotic |

| Sulfamethoxazole | Commonly used antibiotic | Effective against urinary tract infections |

| Sulfadiazine | Used for bacterial infections | Effective against specific bacterial strains |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sulfonamide formation via sulfonation of the pyrrole ring, followed by alkylation with cyclohexylmethyl groups. Critical steps include:

- Sulfonation : Use chlorosulfonic acid or SO₃-pyridine complexes under anhydrous conditions (0–5°C, 2–4 hours) .

- Cyclohexylmethylation : Employ alkyl halides (e.g., cyclohexylmethyl bromide) with a base like NaH or K₂CO₃ in DMF or THF (reflux, 12–24 hours) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves yield (>70% with optimized stoichiometry) .

Q. How can the structural integrity and purity of this compound be validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR shifts with predicted values (e.g., pyrrole protons at δ 6.1–6.8 ppm; cyclohexyl protons as multiplet δ 1.0–2.1 ppm) .

- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm purity >95% .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (calculated for C₁₂H₂₀N₂O₂S: 280.12 g/mol) .

Q. What are the solubility properties of this sulfonamide, and how do they influence solvent selection?

- Solubility Profile :

- High Solubility : In DMSO (>50 mg/mL) and dichloromethane due to sulfonamide polarity and hydrophobic cyclohexyl group .

- Low Solubility : In water (<0.1 mg/mL), necessitating organic solvents for reactions or DMSO for biological assays .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address them?

- Crystallization Challenges : Low crystal symmetry (triclinic or monoclinic systems) and disorder in the cyclohexylmethyl group .

- SHELX Workflow :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution : SHELXD for phase problem resolution via dual-space algorithms .

- Refinement : SHELXL for anisotropic displacement parameters and H-atom positioning (R-factor <0.05 with high-resolution data) .

Q. How do structural modifications (e.g., substituent position) affect biological activity in SAR studies?

- Key Findings from Analogs :

- Cyclohexyl Group : Enhances lipophilicity and membrane permeability but may reduce aqueous solubility .

- Sulfonamide Position : 3-Sulfonamide substitution (vs. 2- or 4-) optimizes enzyme inhibition (e.g., carbonic anhydrase IC₅₀ <10 nM) .

Q. How can computational models predict binding modes and affinity of this compound to biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1A42 for carbonic anhydrase) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates robust interactions) .

Data Contradiction and Troubleshooting

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?

- Root Causes :

- Reagent Purity : Impure cyclohexylmethyl bromide reduces alkylation efficiency (use ≥98% purity reagents) .

- Temperature Control : Exothermic sulfonation requires strict temperature control (0–5°C) to avoid side reactions .

- Mitigation : Reproduce reactions under inert atmosphere (N₂/Ar) and monitor via TLC every 2 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.